molecular formula C6H12ClNO B14618505 N,N-Diethylglycyl chloride CAS No. 59858-41-2

N,N-Diethylglycyl chloride

Cat. No.: B14618505
CAS No.: 59858-41-2
M. Wt: 149.62 g/mol
InChI Key: WQZPOUYTFXPKFF-UHFFFAOYSA-N
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Description

N,N-Diethylglycine hydrochloride (CAS: 2491-06-7) is a quaternary ammonium compound and the hydrochloride salt of N,N-diethylglycine, a derivative of glycine where both hydrogen atoms on the amino group are replaced by ethyl groups. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.6 g/mol (calculated from structural data). This compound is widely utilized in biochemical and pharmaceutical research as a reagent or intermediate due to its solubility in polar solvents and stability in acidic conditions.

Properties

IUPAC Name

2-(diethylamino)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZPOUYTFXPKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499968
Record name N,N-Diethylglycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59858-41-2
Record name N,N-Diethylglycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylglycyl chloride can be synthesized through several methods. One common approach involves the reaction of glycine with diethylamine to form N,N-diethylglycine, which is then treated with thionyl chloride (SOCl₂) to replace the carboxyl group with a chloride group. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Hydrolysis and Solvolysis Mechanisms

N,N-Diethylglycyl chloride undergoes hydrolysis in aqueous media to yield N,N-diethylglycine. Kinetic studies on analogous N,N-dimethylcarbamoyl chlorides reveal a unimolecular (S<sub>N</sub>1) mechanism with a positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹), suggesting a carbocation intermediate stabilized by resonance with the adjacent nitrogen . Hydrolysis rates decrease in the presence of added chloride ions due to a mass-law effect, confirming reversible ionization .

Table 1: Activation Parameters for Carbamoyl Chloride Hydrolysis

CompoundΔH‡ (kcal/mol)ΔS‡ (cal·mol⁻¹·K⁻¹)Mechanism
N,N-Diethylglycyl chloride21.0 (est.)+5.6 (est.)S<sub>N</sub>1
Ethyl chloroformate19.8-12.4S<sub>N</sub>2
N,N-Dimethylcarbamoyl chloride20.63+3.50S<sub>N</sub>1

Aminolysis for Amide Formation

The chloride reacts with primary and secondary amines to form substituted amides. For example, in the synthesis of neuroprotective agents like N,N-diethylglycyl dexanabinol, the chloride reacts with hydroxylamine derivatives under basic conditions (e.g., pyridine or triethylamine) to scavenge HCl . Yields exceed 80% in anhydrous solvents like dichloromethane .

Reaction Conditions:

  • Solvent: Dry benzene or dichloromethane .

  • Base: Pyridine, Et<sub>3</sub>N, or NaHCO<sub>3</sub> .

  • Temperature: 0–25°C (exothermic reaction) .

Esterification with Alcohols

This compound reacts with alcohols to form esters. For instance, refluxing with ethanol in benzene produces ethyl N,N-diethylglycinate. Thionyl chloride (SOCl<sub>2</sub>) is often employed as a catalyst to regenerate HCl and drive the reaction to completion .

Example Reaction:

Cl CO N CH2CH3 2+CH3CH2OHSOCl2CH3CH2O CO N CH2CH3 2+HCl\text{Cl CO N CH}_2\text{CH}_3\text{ }_2+\text{CH}_3\text{CH}_2\text{OH}\xrightarrow{\text{SOCl}_2}\text{CH}_3\text{CH}_2\text{O CO N CH}_2\text{CH}_3\text{ }_2+\text{HCl}

Use in Peptide and Protecting Group Chemistry

The compound serves as an acylating agent for introducing N,N-diethylglycine into peptides. In crystallographic studies, it reacts with amino acids like α-aminoisobutyric acid to form N-benzyloxycarbonyl derivatives, which adopt extended conformations in the solid state .

Key Applications:

  • Protecting Group Installation: Forms urethane-protected amino acids (e.g., benzyloxycarbonyl derivatives) .

  • Drug Synthesis: Intermediate in dexanabinol analogs with NMDA receptor antagonism .

Stability and Handling

This compound is moisture-sensitive, requiring storage under anhydrous conditions (e.g., over molecular sieves). Prolonged exposure to humidity leads to decomposition via hydrolysis .

Decomposition Products:

  • N,N-Diethylglycine (hydrolysis) .

  • CO<sub>2</sub> and HCl (thermal decomposition >200°C) .

Comparative Reactivity

Scientific Research Applications

N,N-Diethylglycyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modifying biomolecules and as a reagent in peptide synthesis.

    Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Diethylglycyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form peptide bonds, facilitating the formation of larger biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylglycine Hydrochloride (DMG-HCl)

Molecular Formula: C₄H₉NO₂·HCl Molecular Weight: 139.6 g/mol Key Differences:

  • Alkyl Substitution : DMG-HCl has methyl groups instead of ethyl groups, reducing steric bulk and increasing solubility in aqueous solutions.
  • Crystallographic Data: DMG-HCl crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonded chloride ions stabilizing the structure. No crystallographic data is available for the diethyl analog.
  • Applications: DMG-HCl is a well-documented biochemical reagent, often used in metabolic studies. In contrast, N,N-diethylglycine hydrochloride is less studied but employed in specialized syntheses, such as acylated derivatives in pharmaceuticals (e.g., ethyl 4-[(N,N-diethylglycyl)amino]-2-hydroxybenzoate hydrochloride).
Table 1: Physical and Chemical Properties
Property N,N-Diethylglycine HCl N,N-Dimethylglycine HCl
Molecular Weight 167.6 g/mol 139.6 g/mol
Alkyl Groups Ethyl Methyl
Solubility (Polar Solvents) High (inferred) High
Toxicity (LD50, Oral) Not reported Not reported

Other N,N-Dialkylglycine Derivatives

1-(N,N-Diethylglycyl)-2,3-dihydro-2-methyl-3-phenyl-4(1H)-quinazolinone HCl Hydrate

Molecular Formula : C₂₁H₂₅N₃O₂·Cl·H₂O
Molecular Weight : 405.97 g/mol
Key Differences :

  • Toxicity : Exhibits an LD50 of 864 mg/kg (oral, mice), indicating moderate toxicity compared to simpler dialkylglycine salts.
Ethyl 4-[(N,N-Diethylglycyl)amino]-2-hydroxybenzoate Hydrochloride

Molecular Formula : C₁₆H₂₃N₂O₄·HCl
Key Differences :

  • Functionalization : The diethylglycyl group is esterified with a hydroxybenzoate backbone, enabling applications in prodrug design.

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